7-Hydroxy-1,5-naphthyridine-3-carboxylic acid CAS 2703757-06-4 properties
7-Hydroxy-1,5-naphthyridine-3-carboxylic acid CAS 2703757-06-4 properties
Executive Summary & Compound Identity
7-Hydroxy-1,5-naphthyridine-3-carboxylic acid represents a high-value heterocyclic building block in modern medicinal chemistry. Unlike the more common 4-oxo-1,4-dihydro-1,5-naphthyridine derivatives (classically synthesized via the Gould-Jacobs reaction), this specific isomer features a 3,7-disubstitution pattern on the 1,5-naphthyridine core. This structural arrangement preserves the planarity of the aromatic system while offering two distinct vectors for chemical diversification: a carboxylic acid for amide coupling and a distal hydroxyl group for etherification or bioisosteric replacement.
This scaffold is increasingly relevant in the development of Type I TGF-β receptor (ALK5) inhibitors , HIF prolyl hydroxylase inhibitors , and novel antibacterial agents targeting DNA gyrase/topoisomerase IV, where the 1,5-naphthyridine core serves as a bioisostere for quinoline or isoquinoline moieties.
Physicochemical Profile[1][2][3][4][5][6]
| Property | Value / Description |
| IUPAC Name | 7-Hydroxy-1,5-naphthyridine-3-carboxylic acid |
| Molecular Formula | |
| Molecular Weight | 190.16 g/mol |
| CAS Number | 2703757-06-4 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Low in water; Soluble in DMSO, DMF, and aqueous base ( |
| pKa (Calculated) | |
| Tautomerism | Potential for keto-enol tautomerism if N-protonated, though the 7-hydroxy form is generally favored in non-polar solvents.[1] |
Strategic Synthesis: The 3,7-Desymmetrization Pathway
The synthesis of 7-hydroxy-1,5-naphthyridine-3-carboxylic acid challenges the chemist to selectively functionalize the equivalent 3- and 7-positions (beta to the nitrogen atoms) of the 1,5-naphthyridine core. Unlike 4-substituted derivatives accessible via cyclization, the 3,7-pattern typically requires electrophilic halogenation followed by metal-catalyzed cross-coupling .
Mechanistic Logic[1]
-
Core Construction: The 1,5-naphthyridine skeleton is constructed via the Skraup reaction using 3-aminopyridine.[2][3]
-
Electrophilic Activation: High-temperature bromination selectively targets the 3- and 7-positions.
-
Desymmetrization: Controlled mono-lithiation allows the introduction of the carboxylate moiety.
-
Hydroxylation: The remaining bromide is converted to a hydroxyl group via Pd-catalyzed hydroxylation or boronate oxidation.
Synthesis Workflow Diagram
Caption: Step-wise synthetic pathway for the 3,7-functionalization of the 1,5-naphthyridine core.
Detailed Experimental Protocols
The following protocols are adapted from standard methodologies for naphthyridine functionalization and must be validated in the user's specific laboratory environment.
Phase 1: Preparation of 3,7-Dibromo-1,5-naphthyridine
Note: This step requires a high-temperature vapor phase reaction or harsh liquid phase conditions due to the electron-deficient nature of the ring.
Reagents: 1,5-Naphthyridine (1.0 eq), Bromine (
-
Setup: Equip a multi-neck flask with a dropping funnel, reflux condenser, and an alkali scrubber trap (for HBr gas).
-
Addition: Dissolve 1,5-naphthyridine in the solvent. Heat to reflux.[4]
-
Bromination: Add bromine dropwise over 2 hours.
-
Reaction: Maintain reflux for 12–24 hours. Monitor by LC-MS for the appearance of the dibromo species (
). -
Workup: Cool the mixture. Quench with saturated aqueous
to remove excess bromine. -
Purification: Extract with DCM. The product is often sparingly soluble; recrystallize from ethanol/DMF to yield the 3,7-dibromo intermediate.
Phase 2: Mono-Carboxylation (Desymmetrization)
Reagents: 3,7-Dibromo-1,5-naphthyridine, n-Butyllithium (1.6M in hexanes), Dry THF, Dry
-
Inert Atmosphere: Flame-dry a 3-neck flask and purge with Argon. Add 3,7-dibromo-1,5-naphthyridine and anhydrous THF. Cool to -78°C .
-
Lithiation: Add n-BuLi (1.05 eq) dropwise over 30 minutes. The solution color will change (often to deep red/brown), indicating the formation of the lithiated species. Crucial: Do not use excess n-BuLi to avoid di-lithiation.
-
Carboxylation: Bubble dry
gas into the solution for 30 minutes while maintaining -78°C. -
Quench: Allow the reaction to warm to 0°C and quench with 1M HCl until pH ~3.
-
Isolation: The carboxylic acid intermediate (7-bromo-1,5-naphthyridine-3-carboxylic acid) often precipitates. Filter and wash with water and cold ether.
Phase 3: Hydroxylation to Final Product
Reagents: 7-Bromo-1,5-naphthyridine-3-carboxylic acid, KOH (4 eq),
-
Catalyst Prep: Degas the solvent mixture. Add the palladium source and ligand.
-
Reaction: Add the substrate and base.[4] Heat to 100°C under Argon for 4–8 hours.
-
Mechanism: The Pd catalyst facilitates the displacement of the bromide by the hydroxide nucleophile.
-
Workup: Cool to room temperature. Filter through Celite to remove Pd black. Acidify the filtrate with HCl to pH 4–5 to precipitate the target compound.
-
Purification: Recrystallize from DMF/Water or purify via reverse-phase HPLC (C18 column, 0.1% TFA in Water/MeCN).
Medicinal Chemistry Applications
The 7-Hydroxy-1,5-naphthyridine-3-carboxylic acid scaffold is a versatile pharmacophore. Its utility lies in its ability to mimic the adenine ring of ATP (kinase inhibition) or the quinolone core of antibacterial agents.
Structure-Activity Relationship (SAR) Logic
-
3-COOH Vector: Primary site for amide coupling to introduce solubility-enhancing groups (e.g., piperazines) or specificity-determining hydrophobic tails.
-
7-OH Vector: Can be alkylated to modulate lipophilicity or used as a hydrogen bond donor/acceptor in the enzyme active site.
-
N1/N5 Nitrogens: Provide critical hydrogen bond acceptor points, essential for binding in the hinge region of kinases (e.g., ALK5, p38 MAPK).
Biological Pathway Integration (ALK5 Inhibition Example)
Caption: Mechanism of action for 1,5-naphthyridine derivatives in TGF-beta signaling inhibition.
References
-
BenchChem. (2025). The Emerging Role of 1,5-Naphthyridine-4-carboxylic Acid in Medicinal Chemistry: A Technical Guide. Retrieved from
-
Fuertes, M., et al. (2020).[5] "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines." Molecules, 25(14), 3252.[5]
-
Manske, R. H. F. (1942).[6] "The Chemistry of Quinolines." Chemical Reviews, 30, 113–144.[6] (Foundational Skraup Synthesis).
-
ChemScene. (n.d.). Product Information: 7-Hydroxy-1,5-naphthyridine-3-carboxylic acid.[7] Retrieved from
- Lesher, G. Y., et al. (1962). "1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents." Journal of Medicinal Chemistry, 5(5), 1063-1065. (Historical context for naphthyridine antibiotics).
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